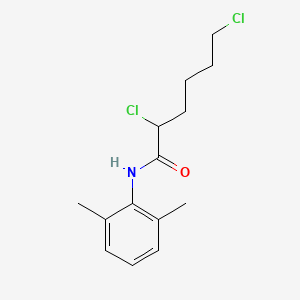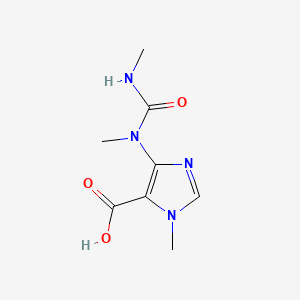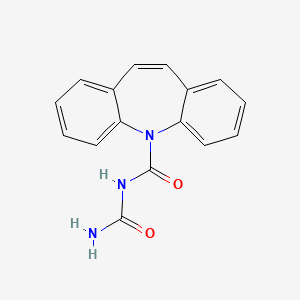
3-Benzhydryloxypropane-1,2-diol
Descripción general
Descripción
3-Benzhydryloxypropane-1,2-diol, also known as 3-(Diphenylmethoxy)-1,2-propanediol, is a heterogeneously catalyzed glyceryl ether . It has been reported to have muscle relaxant, anticonvulsive, sedative, and analgesic activities .
Synthesis Analysis
While specific synthesis methods for 3-Benzhydryloxypropane-1,2-diol were not found, the synthesis of 1,2-diols in general involves various methods. For instance, 1,2-diols can be synthesized by the addition of lithiated epoxides to boronates . Another method involves the transformation of epoxides to β-alkoxy alcohols using molybdenum(VI) dichloride dioxide (MoO2Cl2) as a catalyst .Physical And Chemical Properties Analysis
3-Benzhydryloxypropane-1,2-diol has a molecular weight of 258.31 . It has a melting point of 52-54°C and a predicted boiling point of 452.6±40.0 °C . The predicted density is 1.169±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol .Aplicaciones Científicas De Investigación
Enzymatic Synthesis
A study by Kihumbu et al. (2002) details a stereoselective two-step enzymatic synthesis process for stereoisomers of 1-phenylpropane-1,2-diol, which is structurally related to 3-Benzhydryloxypropane-1,2-diol. This process uses combinations of a lyase followed by an alcohol dehydrogenase to synthesize each diol separately (Kihumbu et al., 2002).
Chemical Reactions and Synthesis
Mitsunobu et al. (1976) investigated the benzoylation of various diols, including those similar to 3-Benzhydryloxypropane-1,2-diol. They observed different reaction pathways depending on the structure of the diols, providing insights into chemical reactions involving such compounds (Mitsunobu et al., 1976).
Microbial Production
Zeng and Sabra (2011) reviewed the microbial production of diols, including compounds like 3-Benzhydryloxypropane-1,2-diol. These diols, considered platform green chemicals, are produced via direct microbial bioconversion of renewable materials (Zeng & Sabra, 2011).
Stereoselective Biosynthesis
Silk and Macaulay (2003) studied the stereoselective biosynthesis of chloroarylpropane diols by the basidiomycete Bjerkandera adusta. They explored the incorporation of aromatic aldehydes into these diols, shedding light on the biosynthesis mechanisms relevant to compounds like 3-Benzhydryloxypropane-1,2-diol (Silk & Macaulay, 2003).
Multi-Enzyme Cascade Reaction
Presečki et al. (2018) explored a stereoselective three-enzyme cascade for synthesizing 1-phenylpropane-1,2-diol, a compound similar to 3-Benzhydryloxypropane-1,2-diol. This study illustrates different strategies for producing chiral vic-1,2-diol, highlighting the importance of enzyme stability and reaction kinetics (Presečki et al., 2018).
Catechol Oxidase Activity
Selmeczi et al. (2003) investigated the catecholase activity of dicopper complexes with N-donor ligands, which is relevant for understanding the catalytic properties of compounds like 3-Benzhydryloxypropane-1,2-diol (Selmeczi et al., 2003).
Direcciones Futuras
While specific future directions for 3-Benzhydryloxypropane-1,2-diol were not found, there is ongoing research into the use of boronic/boronate esters, borax, and benzoxaborole in the development of self-healing polymeric materials . This could potentially involve compounds like 3-Benzhydryloxypropane-1,2-diol.
Propiedades
IUPAC Name |
3-benzhydryloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-11-15(18)12-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDNUSCYDHBEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzhydryloxypropane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




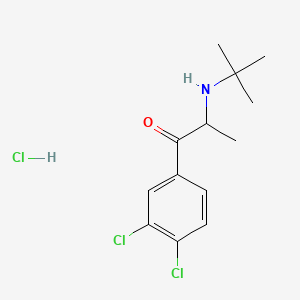

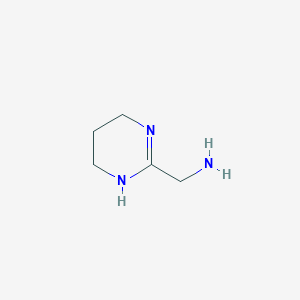
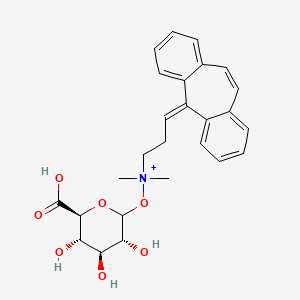


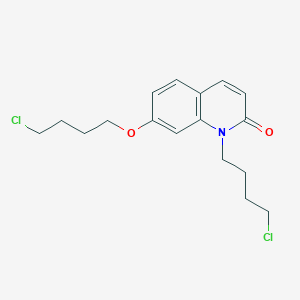
![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)
![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)
